1,2-bis(ethenyl)benzene;(2R,3S,4R,5R)-1-[(2-ethenylphenyl)methyl-methylamino]hexane-1,2,3,4,5,6-hexol
Overview
Description
1,2-bis(ethenyl)benzene;(2R,3S,4R,5R)-1-[(2-ethenylphenyl)methyl-methylamino]hexane-1,2,3,4,5,6-hexol: is a complex organic compound with the molecular formula C26H35NO6 This compound is a polymer formed by the reaction of D-Glucitol with diethenylbenzene, resulting in a structure that incorporates both glucitol and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-bis(ethenyl)benzene;(2R,3S,4R,5R)-1-[(2-ethenylphenyl)methyl-methylamino]hexane-1,2,3,4,5,6-hexol typically involves the polymerization of D-Glucitol with diethenylbenzene under controlled conditions. The reaction is initiated by a catalyst, often a free radical initiator, which facilitates the polymerization process. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired polymer structure .
Industrial Production Methods: In industrial settings, the production of this polymer involves large-scale polymerization reactors where the reactants are mixed and subjected to controlled conditions. The process is monitored to ensure consistent quality and yield of the polymer. The final product is then purified and processed for various applications .
Chemical Reactions Analysis
Types of Reactions: 1,2-bis(ethenyl)benzene;(2R,3S,4R,5R)-1-[(2-ethenylphenyl)methyl-methylamino]hexane-1,2,3,4,5,6-hexol undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The phenyl groups in the polymer can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
Chemistry: In chemistry, this polymer is used as a precursor for the synthesis of other complex molecules.
Biology: In biological research, the polymer is studied for its potential use in drug delivery systems. Its biocompatibility and ability to form stable complexes with drugs make it a promising candidate for targeted drug delivery .
Medicine: In medicine, the polymer is explored for its potential use in developing new therapeutic agents.
Industry: In industrial applications, the polymer is used in the production of advanced materials, such as coatings, adhesives, and composites. Its unique properties, such as high thermal stability and mechanical strength, make it suitable for various industrial uses .
Mechanism of Action
The mechanism of action of 1,2-bis(ethenyl)benzene;(2R,3S,4R,5R)-1-[(2-ethenylphenyl)methyl-methylamino]hexane-1,2,3,4,5,6-hexol involves its interaction with specific molecular targets. The polymer can form stable complexes with various molecules, facilitating their transport and delivery. The phenyl groups in the polymer can interact with aromatic compounds, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Divinylbenzene: A similar compound used in the production of polymers and resins.
Vinylbenzyl-N-methylglucamine polymer: Another related polymer with similar structural features.
Uniqueness: What sets 1,2-bis(ethenyl)benzene;(2R,3S,4R,5R)-1-[(2-ethenylphenyl)methyl-methylamino]hexane-1,2,3,4,5,6-hexol apart is its unique combination of glucitol and phenyl groups, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, from chemistry to medicine .
Properties
IUPAC Name |
1,2-bis(ethenyl)benzene;(2R,3S,4R,5R)-1-[(2-ethenylphenyl)methyl-methylamino]hexane-1,2,3,4,5,6-hexol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO6.C10H10/c1-3-10-6-4-5-7-11(10)8-17(2)16(23)15(22)14(21)13(20)12(19)9-18;1-3-9-7-5-6-8-10(9)4-2/h3-7,12-16,18-23H,1,8-9H2,2H3;3-8H,1-2H2/t12-,13-,14+,15-,16?;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STVMLWQMXHXTJS-ULVCUCBLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1C=C)C(C(C(C(C(CO)O)O)O)O)O.C=CC1=CC=CC=C1C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1C=C)C([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O.C=CC1=CC=CC=C1C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90979175 | |
Record name | 1,2-Diethenylbenzene--1-C-{[(2-ethenylphenyl)methyl](methyl)amino}hexitol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90979175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63181-98-6 | |
Record name | D-Glucitol, 1-deoxy-1-[[(ethenylphenyl)methyl]methylamino]-, polymer with diethenylbenzene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Diethenylbenzene--1-C-{[(2-ethenylphenyl)methyl](methyl)amino}hexitol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90979175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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